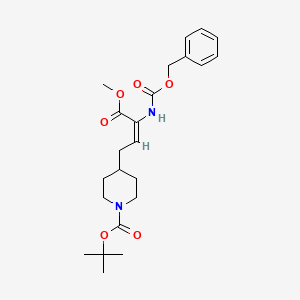

1-N-Boc-4-(3-Cbz-amino-3-methoxycarbonylallyl)piperidine

Description

1-N-Boc-4-(3-Cbz-amino-3-methoxycarbonylallyl)piperidine is a specialized piperidine derivative with a molecular formula of C₂₃H₃₂N₂O₆ and a molecular weight of 432.50 g/mol (CAS RN: 890849-78-2) . Its structure features a piperidine core modified at the 4-position with a 3-Cbz-amino-3-methoxycarbonylallyl substituent, combining two orthogonal protecting groups:

- Boc (tert-butoxycarbonyl) at the 1-position, which stabilizes the amine group during synthetic reactions.

- Cbz (carbobenzyloxy) on the allyl chain, providing selective deprotection capabilities.

The methoxycarbonylallyl moiety introduces an α,β-unsaturated ester, enabling reactivity in conjugate additions or cycloadditions. This compound is commercially available with >97.0% purity (HPLC) and is utilized as a high-value intermediate in pharmaceutical synthesis, particularly for constructing complex nitrogen-containing scaffolds .

Properties

IUPAC Name |

tert-butyl 4-[(E)-4-methoxy-4-oxo-3-(phenylmethoxycarbonylamino)but-2-enyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O6/c1-23(2,3)31-22(28)25-14-12-17(13-15-25)10-11-19(20(26)29-4)24-21(27)30-16-18-8-6-5-7-9-18/h5-9,11,17H,10,12-16H2,1-4H3,(H,24,27)/b19-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCHCJHPSZPXPGN-YBFXNURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC=C(C(=O)OC)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C/C=C(\C(=O)OC)/NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650665 | |

| Record name | tert-Butyl 4-[(2E)-3-{[(benzyloxy)carbonyl]amino}-4-methoxy-4-oxobut-2-en-1-yl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890849-78-2 | |

| Record name | tert-Butyl 4-[(2E)-3-{[(benzyloxy)carbonyl]amino}-4-methoxy-4-oxobut-2-en-1-yl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the Boc-Protected Piperidine Core

The key intermediate for the synthesis is 1-Boc-4-aminopiperidine , which serves as the scaffold for further functionalization. A robust and industrially applicable synthetic method for this intermediate has been reported, involving the following steps:

Step 1: Preparation of 1-Boc-4-piperidyl urea

- React 4-piperidinecarboxamide with triethylamine in distilled water.

- Slowly add di-tert-butyl dicarbonate (Boc anhydride) at 20–25°C.

- Stir for 8–10 hours to allow complete Boc protection.

- Adjust pH to 6–7 using 20% hydrochloric acid.

- Extract with dichloromethane, dry, concentrate, and crystallize from acetone at low temperature (0–2°C).

- Obtain white crystalline 1-Boc-4-piperidyl urea with a yield of approximately 72–75g from 48–50g starting material.

Step 2: Conversion to 1-Boc-4-aminopiperidine

- Prepare a sodium hydroxide solution (40–60%) cooled below 25°C.

- Add bromine dropwise to the NaOH solution.

- Add 1-Boc-4-piperidyl urea and reflux for 3–5 hours.

- Cool to room temperature and adjust pH to 5–6 with dilute hydrochloric acid at 0–5°C.

- Extract with chloroform, dry, concentrate, and crystallize from sherwood oil at –2°C.

- Obtain white crystalline 1-Boc-4-aminopiperidine with a yield of 40–45g from 50g intermediate.

This method is noted for its simplicity, high yield, low cost, and suitability for industrial scale-up, producing a high-purity and stable product suitable as a pharmaceutical intermediate.

| Step | Reagents/Conditions | Temperature | Time | Yield (approx.) | Product |

|---|---|---|---|---|---|

| 1 | 4-piperidinecarboxamide, triethylamine, di-tert-butyl dicarbonate | 20–25°C | 8–10 h | 72–75 g | 1-Boc-4-piperidyl urea |

| 2 | NaOH (40–60%), bromine, reflux | Reflux (~100°C) | 3–5 h | 40–45 g | 1-Boc-4-aminopiperidine |

Analysis of Preparation Methods

- The synthetic route emphasizes high selectivity and purity , with crystallization steps ensuring removal of impurities.

- The use of readily available starting materials such as 4-piperidinecarboxamide and standard protecting groups (Boc, Cbz) facilitates scalability.

- Reaction conditions are mild to moderate, with room temperature to reflux steps, suitable for industrial production.

- The method avoids harsh reagents or conditions that could degrade sensitive functional groups.

- The yields reported for the Boc-protected piperidine intermediate are high (up to ~75%), with the final amine obtained in 80–90% yield from the intermediate step, indicating an efficient process.

Summary of Research Findings

- The synthesis of the Boc-protected piperidine core is well-documented and industrially viable.

- Functionalization with the 3-Cbz-amino-3-methoxycarbonylallyl substituent follows classical organic synthesis principles involving carbamate protection and allylation.

- The overall synthetic strategy balances yield, purity, cost-effectiveness, and scalability .

- No direct, detailed public protocols for the full synthesis of 1-N-Boc-4-(3-Cbz-amino-3-methoxycarbonylallyl)piperidine were found in the reviewed literature, but the combination of known synthetic methods for each fragment suggests a convergent synthetic approach.

Chemical Reactions Analysis

2.1. Boc Protection

-

Mechanism : The tert-butyl carbamate (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under catalytic conditions.

-

Reagents : Palladium-carbon catalyst, organic bases (e.g., triethylamine), hydrogen atmosphere .

-

Conditions : Typically performed in inert solvents (DCM, ethanol) under hydrogen shielding .

2.2. Cbz Protection

-

Mechanism : The benzyloxycarbonyl (Cbz) group is introduced via reaction with benzyl chloroformate (Cbz chloride) under basic conditions.

-

Relevance : The Cbz group is often used as a protecting group for amines during peptide synthesis .

2.4. Methoxycarbonylation

-

Mechanism : Methoxycarbonyl groups are introduced via esterification or carbonylation reactions. For example, methyl chloroformate or dimethyl carbonate may be used under basic conditions.

Critical Reaction Data

Structural Characterization

-

Spectroscopy :

-

Mass Spectrometry : HRMS confirms molecular weight and isotopic distribution .

-

X-ray Crystallography : Used to validate stereochemical assignments .

Challenges and Considerations

-

Stereochemical Control : Requires precise reaction conditions (e.g., chiral catalysts) to achieve high enantiomeric purity .

-

Protecting Group Compatibility : Boc and Cbz groups must withstand subsequent reactions (e.g., oxidation, coupling) .

-

Scalability : Industrial-scale synthesis demands efficient purification steps to reduce costs and pollution .

Scientific Research Applications

Medicinal Chemistry

1-N-Boc-4-(3-Cbz-amino-3-methoxycarbonylallyl)piperidine serves as a crucial intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties.

Case Study: Synthesis of Antitumor Agents

A study highlighted its role in synthesizing compounds that inhibit specific cancer cell lines. The compound was utilized as a building block for creating derivatives that demonstrated significant cytotoxicity against HepG2 liver cancer cells. The mechanism involved the modulation of cell cycle progression, indicating its potential in cancer therapy .

Organic Synthesis

The compound is widely employed in organic synthesis due to its ability to participate in diverse chemical reactions, including coupling reactions and the formation of complex molecules.

Table 1: Common Reactions Involving 1-N-Boc-4-(3-Cbz-amino-3-methoxycarbonylallyl)piperidine

Peptide Synthesis

The compound is particularly valuable in peptide synthesis, where it acts as a protected amino acid derivative. The Boc (tert-butyloxycarbonyl) protection allows for selective reactions while minimizing side reactions.

Case Study: Development of Peptide Libraries

In a recent project, researchers synthesized a library of peptides using 1-N-Boc-4-(3-Cbz-amino-3-methoxycarbonylallyl)piperidine as a key building block. These peptides were evaluated for their binding affinity to various receptors, showcasing the compound's versatility in drug discovery .

Research and Development

The compound has been investigated for its potential in developing new therapeutic agents targeting neurological disorders due to its structural similarity to known neurotransmitter modulators.

Table 2: Potential Therapeutic Applications

Mechanism of Action

The mechanism of action of 1-N-Boc-4-(3-Cbz-amino-3-methoxycarbonylallyl)piperidine involves its interaction with specific molecular targets. The Boc and Cbz groups protect the amino functionalities, allowing selective reactions at other sites. The methoxycarbonylallyl group can participate in various chemical transformations, making the compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Protecting Groups

- All compounds share the Boc group at the 1-position, ensuring amine stability during synthesis. However, the target compound uniquely incorporates a Cbz group, enabling orthogonal deprotection strategies (e.g., hydrogenolysis for Cbz vs. acidolysis for Boc) .

Substituent Reactivity

- The methoxycarbonylallyl group in the target compound provides an α,β-unsaturated ester, suitable for Michael additions or Diels-Alder reactions. In contrast: 4-Aminophenyl (CAS 170011-57-1) facilitates Suzuki-Miyaura cross-couplings for biaryl synthesis . Phenylamino (Boc-4-AP) enhances aromatic interactions in CNS-targeting molecules .

Physicochemical Properties

Q & A

Q. What are the recommended synthetic routes for 1-N-Boc-4-(3-Cbz-amino-3-methoxycarbonylallyl)piperidine?

The synthesis typically involves multi-step protection-deprotection strategies. A common approach includes:

- Step 1 : Boc-protection of the piperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in a solvent like THF or dichloromethane, followed by purification via silica gel chromatography .

- Step 2 : Introduction of the Cbz-protected amino group via coupling reactions. For example, a Mitsunobu reaction or palladium-catalyzed allylation may be employed, as seen in analogous piperidine derivatives .

- Step 3 : Methoxycarbonyl allylation using a Michael addition or transition-metal-mediated coupling, with careful control of temperature (0–25°C) to prevent epimerization .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

- NMR : Use - and -NMR to confirm regiochemistry and stereochemistry. For example, the Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm, while the Cbz group’s aromatic protons resonate at 7.3–7.5 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or GC-MS can verify molecular weight and fragmentation patterns. Molecular ions for Boc/Cbz-protected intermediates are typically observed with high m/z values (e.g., >300) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) and monitors degradation products under acidic/basic conditions .

Advanced Research Questions

Q. How can coupling efficiency be optimized during the synthesis of this compound?

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for allylation steps, optimizing ligand-to-metal ratios to reduce side products .

- Solvent Effects : Polar aprotic solvents (e.g., DMF or acetonitrile) improve nucleophilicity in SN2 reactions, while non-polar solvents (toluene) enhance stereoselectivity in Michael additions .

- Temperature Control : Lower temperatures (e.g., −78°C for lithiation) minimize racemization, whereas higher temperatures (40–60°C) accelerate coupling reactions .

Q. How does the compound’s stability vary under different pH conditions, and how can decomposition be mitigated?

- Acidic Conditions : The Boc group is labile below pH 3, leading to piperidine protonation and potential ring-opening. Stabilize with buffered solutions (pH 5–7) during storage .

- Basic Conditions : The Cbz group may hydrolyze above pH 8. Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) to protect the allyl moiety .

- Decomposition Products : Monitor for tert-butyl alcohol (from Boc cleavage) and benzyl alcohol (from Cbz hydrolysis) via GC-MS .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Assay Standardization : Compare IC₅₀ values across studies using uniform assay conditions (e.g., cell lines, incubation times). For example, discrepancies in enzyme inhibition may arise from variations in ATP concentration .

- Metabolite Screening : Use LC-MS/MS to identify active metabolites that might contribute to off-target effects in pharmacological studies .

- Computational Validation : Perform molecular docking studies to correlate structural features (e.g., piperidine ring conformation) with activity, addressing outliers in published data .

Methodological Considerations

- Contradictory Synthetic Yields : If yields vary between studies (e.g., 60% vs. 85%), replicate reactions with strict anhydrous conditions and quantify intermediates via in-situ FTIR to identify bottlenecks .

- Purification Challenges : Use preparative HPLC with a C18 column for polar byproducts, or recrystallize from ethyl acetate/hexane mixtures to isolate stereoisomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.